Molecular Weight and Lipophilicity Differentiation vs. N-Methyl Analog
N-(Isoquinolin-5-ylmethyl)ethanamine (C12H14N2) has a molecular weight of 186.25 g/mol and an estimated XLogP3 of approximately 2.0, compared to the N-methyl analog (C11H12N2) with a molecular weight of 172.23 g/mol and a computed XLogP3 of 1.5 [1]. The additional methylene group increases both molecular weight by 14.02 g/mol (+8.1%) and calculated lipophilicity by approximately 0.5 log units. This difference places the N-ethyl compound closer to the center of Lipinski's rule-of-five chemical space for CNS drug candidates (optimal MW 200–350, optimal logP 2–4), whereas the N-methyl analog falls below typical lead-like logP thresholds [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 186.25 g/mol; XLogP3 ≈ 2.0 (estimated based on +CH2 increment) |
| Comparator Or Baseline | N-(isoquinolin-5-ylmethyl)-N-methylamine (CAS 157610-84-9): MW = 172.23 g/mol; XLogP3 = 1.5 (PubChem computed) |
| Quantified Difference | ΔMW = +14.02 g/mol (+8.1%); ΔXLogP3 ≈ +0.5 |
| Conditions | PubChem computed properties (PubChem release 2024.11.20) for comparator; target compound properties estimated by methylene group additivity |
Why This Matters
The higher logP of the N-ethyl analog predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration, making it preferentially suitable for CNS-targeted programs over the N-methyl variant.
- [1] PubChem CID 16640557: 1-(isoquinolin-5-yl)-N-methylmethanamine. Computed properties: Molecular Weight 172.23 g/mol, XLogP3-AA 1.5. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
